molecular formula C23H33N5O8 B13848138 6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir

6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir

Cat. No.: B13848138
M. Wt: 507.5 g/mol
InChI Key: UUBSXFSMFRQIBR-UHFFFAOYSA-N
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Description

6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir is a derivative of famciclovir, a guanine analogue used to treat herpes virus infections. Famciclovir is a prodrug of penciclovir, which has higher oral bioavailability and is commonly used to treat herpes zoster (shingles) and recurrent genital herpes .

Preparation Methods

The synthesis of 6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir involves multiple steps, including the acetylation of famciclovir. The reaction conditions typically require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir involves its conversion to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing viral replication. This compound targets herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), as well as varicella zoster virus (VZV) .

Comparison with Similar Compounds

6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir is unique due to its specific acetylated structure, which may enhance its pharmacokinetic properties. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific clinical applications.

Properties

Molecular Formula

C23H33N5O8

Molecular Weight

507.5 g/mol

IUPAC Name

[4-[9-[4-acetyloxy-3-(acetyloxymethyl)butyl]-2-aminopurin-6-yl]-2-(acetyloxymethyl)butyl] acetate

InChI

InChI=1S/C23H33N5O8/c1-14(29)33-9-18(10-34-15(2)30)5-6-20-21-22(27-23(24)26-20)28(13-25-21)8-7-19(11-35-16(3)31)12-36-17(4)32/h13,18-19H,5-12H2,1-4H3,(H2,24,26,27)

InChI Key

UUBSXFSMFRQIBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CCC1=C2C(=NC(=N1)N)N(C=N2)CCC(COC(=O)C)COC(=O)C)COC(=O)C

Origin of Product

United States

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